molecular formula C20H20N4O3 B4909622 3-(cyclopropanecarbonylamino)-4-methyl-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]benzamide

3-(cyclopropanecarbonylamino)-4-methyl-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]benzamide

Cat. No.: B4909622
M. Wt: 364.4 g/mol
InChI Key: YETWJUWGPDNDJQ-UHFFFAOYSA-N
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Description

3-(cyclopropanecarbonylamino)-4-methyl-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropane ring, a benzimidazole moiety, and a benzamide structure, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropanecarbonylamino)-4-methyl-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

    Coupling Reactions: The final step involves coupling the benzimidazole derivative with the cyclopropane-containing intermediate using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes using continuous flow reactors for better control of reaction conditions and employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropanecarbonylamino)-4-methyl-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

3-(cyclopropanecarbonylamino)-4-methyl-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(cyclopropanecarbonylamino)-4-methyl-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The cyclopropane ring may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key cellular processes such as apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(cyclopropanecarbonylamino)-4-methylbenzamide: Lacks the benzimidazole moiety, making it less effective in biological applications.

    4-methyl-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]benzamide: Lacks the cyclopropane ring, which may reduce its binding affinity.

Uniqueness

3-(cyclopropanecarbonylamino)-4-methyl-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]benzamide is unique due to the presence of both the cyclopropane ring and the benzimidazole moiety. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(cyclopropanecarbonylamino)-4-methyl-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-11-2-4-14(9-16(11)22-19(26)13-5-6-13)18(25)21-10-12-3-7-15-17(8-12)24-20(27)23-15/h2-4,7-9,13H,5-6,10H2,1H3,(H,21,25)(H,22,26)(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETWJUWGPDNDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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